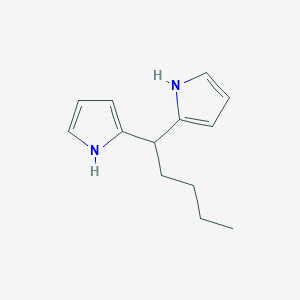

2,2'-戊二烯基双(1H-吡咯)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2’-Pentylidenebis(1H-pyrrole) is a chemical compound that falls under the category of pyrrole derivatives . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

The synthesis of pyrrole derivatives has been a topic of interest in recent research. Various methods have been developed for the synthesis of N-substituted pyrroles, including the Paal-Knorr pyrrole condensation, metal-catalyzed conversion of primary diols and amines, and Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines . These methods have been found to be efficient and offer good tolerance to sensitive functional groups .科学研究应用

吡咯的催化合成

2,2'-戊二烯基双(1H-吡咯)在结构上与吡咯有关,后者是各个领域中至关重要的杂环化合物。吡咯合成的一种新型催化方法涉及形式上的 [2+2+1] 反应,利用炔烃和重氮烯与 Ti 催化,突出了早期过渡金属氧化还原催化机理。这一过程导致五取代和三取代吡咯的合成,强调了吡咯衍生物在化学合成和材料科学应用中的重要性 (吉尔伯特、休和汤克斯,2016)。

基于吡咯的材料

电化学合成的 N-取代聚(双吡咯)薄膜展示出显著的电致变色特性和离子受体能力。这些材料在氧化和还原时在多种颜色状态之间转换,展示了它们在高级材料应用(例如金属回收和离子传感)中的潜力 (默特、德米尔和西哈内尔,2013)。

多组分吡咯合成

用于合成吡咯衍生物的多组分反应 (MCR) 的最新进展突出了其效率和环境友好性。这些方法提供了多种取代和官能化的吡咯,这对于生物学和材料科学的进步至关重要 (埃斯特韦斯、维拉坎帕和梅嫩德斯,2014)。

有机电子学中的吡咯衍生物

吡咯稠合氮杂冠烯衍生物的合成及其光学和电子特性分析揭示了用二烷氧基苯取代吡咯环的影响。这种调整显著影响了分子内的电子传递,影响了它们在有机电子学和光催化应用中的潜力 (高濑等人,2013)。

腐蚀抑制

1H-吡咯-2,5-二酮衍生物已被证明可以有效抑制盐酸中碳钢的腐蚀,表明吡咯衍生物在与材料保护和寿命相关的工业应用中具有潜力 (扎鲁克等人,2015)。

未来方向

Pyrrole derivatives, including 2,2’-Pentylidenebis(1H-pyrrole), have potential applications in pharmaceuticals, organic materials, natural products, and bioactive molecules . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

作用机制

Target of Action

Similar compounds such as pyrrolopyrazine derivatives have shown a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It is suggested that the compound might interact with its targets through a mechanism involving C–C bond cleavage and new C–C and C–N bond formation .

Biochemical Pathways

Similar compounds have been shown to affect various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Based on the broad range of biological activities exhibited by similar compounds, it can be inferred that the compound might have diverse effects at the molecular and cellular levels .

属性

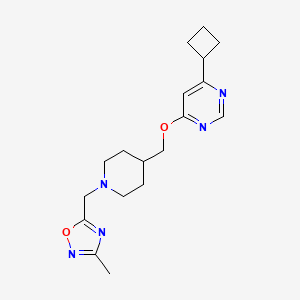

IUPAC Name |

2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-3-6-11(12-7-4-9-14-12)13-8-5-10-15-13/h4-5,7-11,14-15H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXGXWFZJKZNCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CN1)C2=CC=CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2581294.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2581297.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2581299.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2581300.png)

![7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2581303.png)

![N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2581305.png)